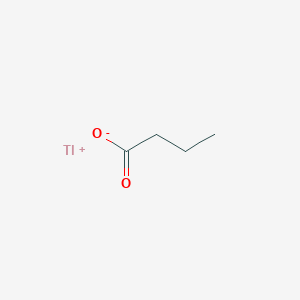

Thallium(1+) butanoate

Description

Overview of Monovalent Thallium Chemistry in Organic and Organometallic Systems

Monovalent thallium, Tl(I), exhibits a unique combination of chemical behaviors that set it apart from other metal ions. Its chemistry often draws comparisons to both heavy metals like lead and silver, as well as the alkali metals, particularly potassium. researchgate.net The Tl⁺ cation is a soft acid according to the Hard and Soft Acids and Bases (HSAB) principle, with a low absolute hardness parameter. researchgate.net This characteristic, along with its large ionic radius, similar to that of potassium and rubidium, influences its coordination chemistry and reactivity. acs.org

In organic and organometallic systems, the 6s² lone pair of electrons in monovalent thallium plays a crucial stereochemical role, often leading to distorted coordination polyhedra in its compounds. researchgate.net Unlike the trivalent state (Tl³⁺), which is a strong oxidizing agent, the monovalent state is significantly more stable towards reduction. researchgate.net This stability makes Tl(I) compounds useful in a variety of synthetic transformations where mild reaction conditions are required. The solubility of many monovalent thallium compounds is relatively high, allowing for their transport and application in aqueous and other polar solvent systems. researchgate.net

The utility of monovalent thallium in organic synthesis is well-documented. For instance, thallium(I) salts of phenols are readily prepared and serve as intermediates in the synthesis of phenol (B47542) tosylates. datapdf.com Furthermore, thallium(I) ethoxide is a key reagent for the quantitative preparation of thallium(I) salts of various organic molecules, which are often stable, crystalline solids. datapdf.comorgsyn.org The distinct reactivity of Tl(I) has also been harnessed in the formation of organometallic complexes, where it can coordinate with a variety of ligands. uni-regensburg.de

Significance of Carboxylate Ligands in Thallium(I) Chemistry

Carboxylate ligands (RCOO⁻) play a pivotal role in the chemistry of monovalent thallium, forming a class of compounds known as thallium(I) carboxylates. These ligands are versatile, capable of adopting various coordination modes, which contributes to the structural diversity of the resulting metal complexes. researchgate.net The interaction between the Tl⁺ ion and the carboxylate group is fundamental to the properties and reactivity of these compounds.

Thallium(I) carboxylates are generally stable, crystalline solids that can be conveniently prepared in high yields. orgsyn.orgrsc.org This stability contrasts with the often unstable and difficult-to-handle nature of silver carboxylates, making thallium(I) carboxylates attractive alternatives in certain synthetic applications. orgsyn.org The synthesis of these compounds can be achieved through straightforward neutralization reactions, for example, by reacting a carboxylic acid with thallium(I) ethoxide or by reacting aqueous solutions of Tl₂CO₃ with the desired carboxylic acid. researchgate.netorgsyn.org

The nature of the carboxylate ligand, particularly the structure of the alkyl or aryl group (R), can significantly influence the physical properties of the thallium(I) carboxylate. For instance, studies on a homologous series of thallium(I) alkanoates have revealed complex phase behaviors, including multiple solid-solid transitions and, in some cases, the formation of liquid crystalline (mesomorphic) phases. csic.escsic.esakjournals.com The carboxylate group's ability to bridge between metal centers can also lead to the formation of polynuclear complexes. researchgate.net

In the realm of organic synthesis, thallium(I) carboxylates, in the presence of iodine, have been shown to be effective reagents for the conversion of alkenes into α-iodocarboxylates. rsc.orgresearchgate.netrsc.org This reaction provides a regiospecific and often high-yielding alternative to the well-known Prévost reaction, which traditionally employs silver carboxylates. orgsyn.orgrsc.org

Evolution of Research Perspectives on Thallium(I) Butanoate and Analogues

Research into thallium(I) butanoate and its analogues has evolved, driven by a growing understanding of their fundamental properties and potential applications. Initially, much of the interest in thallium(I) carboxylates stemmed from their utility as reagents in organic synthesis, offering a less expensive and often more stable alternative to silver salts for reactions like the Prévost and Hunsdiecker reactions. rsc.org The ability to achieve high yields of α-iodocarboxylates from alkenes using thallium(I) carboxylates and iodine marked a significant development in this area. rsc.orgresearchgate.net

More recently, research has expanded to explore the rich thermophysical properties of thallium(I) alkanoates, including thallium(I) butanoate. Detailed calorimetric studies have revealed that these compounds exhibit a variety of phase transitions at different temperatures. csic.escsic.es For thallium(I) butanoate, specifically, researchers have identified multiple crystalline phase transitions and a crystal-to-isotropic liquid transition. csic.es Unlike some of its higher homologues, thallium(I) butanoate does not exhibit a mesomorphic (liquid crystal) phase. csic.escsic.es This systematic investigation of the thermodynamic properties across the thallium(I) alkanoate series has provided valuable insights into the structure-property relationships within this class of materials.

The study of thallium(I) carboxylates has also extended to their potential use as precursors for other thallium-containing materials and their role in the formation of complex coordination compounds. The ability of carboxylate ligands to stabilize metal ions and direct the assembly of larger structures continues to be an active area of research. researchgate.net While the toxicity of thallium compounds necessitates careful handling, the unique chemical and physical properties of thallium(I) butanoate and its analogues ensure their continued relevance in advanced chemical research. researchgate.netorgsyn.org

Data Tables

Table 1: Thermophysical Data for Thallium(I) Butanoate

| Property | Value | Method | Reference |

| Molar Mass | 291.4761 g·mol⁻¹ | Calculation | csic.es |

| Assumed Density | 3.50 g·cm⁻³ | - | csic.es |

| IV-to-III Transition Temperature | 154.2 ± 0.5 K | Adiabatic Calorimetry | csic.es |

| III-to-II Transition Temperature | 285.3 K | Adiabatic Calorimetry | csic.es |

| II-to-I Transition Temperature | 289.8 K | Adiabatic Calorimetry | csic.es |

| Crystal I-to-Isotropic Liquid Transition Temperature | 456.7 K | Adiabatic Calorimetry | csic.es |

| Standard Molar Entropy of IV-to-III Transition | 1.278·R | Adiabatic Calorimetry | csic.es |

| Standard Molar Entropy of III-to-II Transition | 1.235·R | Adiabatic Calorimetry | csic.es |

| Standard Molar Entropy of II-to-I Transition | 0.624·R | Adiabatic Calorimetry | csic.es |

| Standard Molar Entropy of I-to-Isotropic Liquid Transition | 2.02·R | Adiabatic Calorimetry | csic.es |

Structure

3D Structure of Parent

Properties

CAS No. |

63424-49-7 |

|---|---|

Molecular Formula |

C4H7O2Tl |

Molecular Weight |

291.48 g/mol |

IUPAC Name |

butanoate;thallium(1+) |

InChI |

InChI=1S/C4H8O2.Tl/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1 |

InChI Key |

SJLCIRLMZOQMQD-UHFFFAOYSA-M |

Canonical SMILES |

CCCC(=O)[O-].[Tl+] |

Origin of Product |

United States |

Synthetic Methodologies for Thallium I Butanoate

Direct Synthesis Routes for Thallium(I) Butanoate

Direct synthesis methods offer straightforward approaches to obtaining thallium(I) butanoate. These routes typically involve neutralization or precipitation reactions.

Neutralization Reactions with Thallium(I) Ethoxide

A common and effective method for preparing thallium(I) carboxylates, including thallium(I) butanoate, is through the neutralization of thallium(I) ethoxide with the corresponding carboxylic acid. orgsyn.org This reaction is advantageous because thallium(I) salts are generally stable, crystalline solids that can be prepared in high yields. orgsyn.org The reaction of thallium(I) ethoxide with butanoic acid would proceed via a neutralization pathway to yield thallium(I) butanoate and ethanol (B145695). This method has been noted as a convenient alternative to preparations involving silver carboxylates, which are often unstable and difficult to handle. orgsyn.org

Precipitation-Based Synthesis Strategies

Precipitation reactions provide another viable route for the synthesis of thallium(I) butanoate. One such method involves the reaction of an aqueous solution of a soluble thallium(I) salt, such as thallium(I) nitrate (B79036) or triflate, with a butanoate salt. The insolubility of thallium(I) butanoate in certain solvents can drive the reaction to completion, leading to its precipitation. For instance, the synthesis of other thallium(I) alkanoates has been achieved by reacting thallium(I) carbonate with the corresponding n-alkanoic acid, followed by precipitation and recrystallization from solvents like ethanol or a mixture of ethanol and diethyl ether. csic.es This general approach can be adapted for the synthesis of thallium(I) butanoate.

Alternative Preparative Pathways for Related Thallium(I) Carboxylates

While direct synthesis is common, alternative methods exist for preparing related thallium(I) carboxylates, which can offer advantages in specific contexts. These methods often involve the use of specialized thallium reagents.

Employment of Thallium Salts of N-Hydroxysuccinimide for Ester Formation

An interesting, albeit indirect, approach involves the use of the thallium(I) salt of N-hydroxysuccinimide (TlONSu). taylorandfrancis.comthieme-connect.deresearchgate.netcdnsciencepub.comcdnsciencepub.com This reagent reacts with acid chlorides to form the corresponding succinimidyl esters in high yields. researchgate.netcdnsciencepub.comcdnsciencepub.com While this method is primarily used for preparing active esters for subsequent reactions like peptide synthesis, it demonstrates the utility of thallium(I) salts in facilitating the formation of carboxylate-related derivatives. taylorandfrancis.comresearchgate.net The preparation of succinimidyl esters of various fatty acids has been successfully demonstrated using this thallium-based method. researchgate.netcdnsciencepub.comcdnsciencepub.com

Comparison with Other Metal Carboxylate Synthesis Approaches

The synthesis of thallium(I) carboxylates can be compared to methods used for other metal carboxylates, such as those of silver, lead, and bismuth. orgsyn.orgresearchgate.net

Silver Carboxylates: Thallium(I) carboxylates are often preferred over their silver(I) counterparts because they are typically more stable and easier to prepare as crystalline solids. orgsyn.org Silver salts, in contrast, can be unstable and difficult to dry. orgsyn.org

Lead(II) and Bismuth(III) Carboxylates: The synthesis of lead(II) and bismuth(III) carboxylates is an active area of research, particularly in the context of coordination polymers. researchgate.net Similar to thallium(I), these heavy p-block metal ions have large ionic radii and flexible coordination environments. researchgate.net However, the synthetic strategies often focus on creating extended network structures, which may differ from the simpler salt formation desired for thallium(I) butanoate. researchgate.net

Alkali Metal Carboxylates: The synthesis of alkali metal carboxylates, such as sodium or potassium salts, is generally straightforward, often involving the reaction of the carboxylic acid with a hydroxide (B78521) or carbonate base. db-thueringen.de These methods are similar in principle to some of the direct synthesis routes for thallium(I) butanoate.

Optimization of Reaction Conditions for High Purity Synthesis

Achieving high purity in the synthesis of thallium(I) butanoate requires careful control over reaction conditions. Key factors to consider include:

Stoichiometry: Using a slight excess of the thallium(I) carbonate when reacting with the carboxylic acid can help to ensure the complete conversion of the acid without leading to significant instability of the product. csic.es

Solvent Choice: The choice of solvent is critical for both the reaction and the purification process. For instance, recrystallization from ethanol or ethanol/ether mixtures has been used to purify thallium(I) alkanoates. csic.es

Purification Techniques: Techniques such as recrystallization are essential for removing impurities. csic.es For some related compounds, filtration over activated charcoal has been employed to remove colored impurities, although this is not always successful. ru.nl

Exclusion of Light and Air: Thallium(I) compounds can be sensitive to light and air. csic.es Therefore, storing the synthesized product in protected vessels and minimizing exposure to air can be crucial for maintaining its purity and stability. csic.es

Reaction Temperature and Time: Optimizing the reaction temperature and duration can maximize the yield and purity of the desired product while minimizing the formation of byproducts. For some reactions involving thallium compounds, room temperature is sufficient, though heating may be required in other cases. rsc.orgnih.gov

Advanced Structural Elucidation and Solid State Characteristics

Crystallographic Investigations of Thallium(I) Butanoate and Analogous Systems

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms in Thallium(I) butanoate and related compounds. These investigations provide a foundational understanding of its physical and chemical properties.

Interactive Table: Crystallographic Data for Thallium(I) Alkanoate Systems Click on the headers to sort the data.

| Compound | Crystal System | Space Group | Reference |

| Thallium(I) Propanoate | Monoclinic | P2₁/c | acs.orgnih.gov |

| Lithium-Thallium(I) Butyrate (B1204436) (2:1 mix) | Monoclinic | P2₁/c | rsc.orgrsc.org |

A recurring structural motif in metal alkanoates, including those of thallium(I), is the formation of a bilayered structure. rsc.orgresearchgate.net These structures are amphiphilic in nature, consisting of distinct ionic and organic layers. rsc.org The ionic layers are composed of the metal cations (Tl⁺) and the negatively charged carboxylate head groups of the butanoate anions. rsc.org The hydrophobic alkyl chains of the butanoate molecules extend outwards from this ionic core, typically arranging themselves in an interdigitated or tilted fashion to form a lipidic layer. rsc.orgresearchgate.net This segregation into two-dimensional frameworks is a characteristic feature that governs the material's properties, including its potential to form liquid crystal phases. rsc.org Studies on mixed lithium-thallium(I) butyrates and pure thallium(I) propanoate confirm this typical bilayered arrangement. rsc.orgacs.orgnih.gov

The thallium(I) ion exhibits significant structural diversity in its compounds, largely due to its ability to adopt a wide range of coordination numbers and the presence of its 6s² lone pair of electrons. mdpi.com In its complexes, the Tl(I) ion's coordination environment is often asymmetric. researchgate.net For example, in the complex [TlSal(H₂O)], the Tl⁺ ion is six-coordinate, bonded to oxygen atoms from the ligand and a water molecule, with Tl-O distances ranging from 2.70 to 3.33 Å. mdpi.com In other structures, Tl(I) can be found in various coordination geometries, such as distorted square-pyramidal or pseudo-octahedral. researchgate.net This variability indicates that the coordination sphere around the Tl(I) ion in thallium butanoate is likely to be complex and asymmetrically distorted, influenced by both primary Tl-O bonds with the carboxylate group and secondary interactions with neighboring atoms. mdpi.com

Role of 6s² Electrons in Thallium(I) Coordination and Secondary Interactions

The electronic configuration of the thallium(I) ion is [Xe]4f¹⁴5d¹⁰6s². The outermost 6s² electrons are subject to the "inert pair effect," which results from a relativistic stabilization of the 6s orbital. wikipedia.org However, rather than being truly inert, this lone pair of electrons is often stereochemically active, meaning it occupies a distinct spatial position in the coordination sphere and significantly influences the geometry of the complex. researchgate.netresearchgate.netnih.gov

The stereochemical activity of the 6s² lone pair is a primary reason for the distorted coordination polyhedra observed in Tl(I) compounds. researchgate.net The presence of this lone pair can lead to a "hemidirected" coordination geometry, where the ligands are arranged on one side of the metal ion, with the lone pair occupying the other side. researchgate.net This is in contrast to a "holodirected" geometry where ligands surround the metal ion more symmetrically. The lone pair's influence arises from its participation in antibonding orbital interactions with the surrounding ligands; the structure then distorts to minimize these repulsive forces. nih.govscispace.com This effect does not necessarily require s-p hybridization. nih.govscispace.com The lone pair also facilitates weak secondary interactions, such as Tl···H, Tl···C, and metallophilic Tl···Tl contacts, which play a crucial role in the formation of supramolecular structures. mdpi.comresearchgate.net

Polymorphism and Phase Transitions in Thallium(I) Butanoate Crystals

Thallium(I) butanoate exhibits a complex thermal behavior, characterized by the existence of multiple crystalline polymorphs and phase transitions below its melting point. akjournals.comcsic.es The study of these transitions provides insight into the stepwise disordering of the crystal structure upon heating. rsc.org Calorimetric studies, using techniques like adiabatic calorimetry and differential scanning calorimetry (DSC), have identified several solid-solid phase transitions. csic.es

For Thallium(I) butanoate, transitions have been observed at approximately 154.2 K, 285.3 K, and 289.8 K, before the final melting transition to an isotropic liquid occurs at 456.7 K. csic.es These solid-solid transitions represent changes between different crystalline forms (polymorphs) and are associated with changes in the conformational order of the alkyl chains or the packing of the molecules. akjournals.com The thallium(I) alkanoate series is known to present many such first-order solid-to-solid transitions. akjournals.com For example, two previously unreported solid-solid transitions for thallium(I) butanoate were found at 395.9 K and 422.9 K in one study. researchgate.net This complex phase behavior is a hallmark of metal alkanoates and is crucial for understanding their potential applications, such as in thermal energy storage. nih.gov

Interactive Table: Thermodynamic Data for Phase Transitions in Thallium(I) Butanoate Click on the headers to sort the data.

| Transition Type | Transition Temperature (Ttrs) | ΔtrsSₘ (Molar Entropy) | Reference |

| Crystal (IV → III) | 154.2 ± 0.5 K | 1.278·R | csic.es |

| Crystal (III → II) | 285.3 K | 1.235·R | csic.es |

| Crystal (II → I) | 289.8 K | 0.624·R | csic.es |

| Solid-Solid Transition | 395.9 K | Not specified | researchgate.net |

| Solid-Solid Transition | 422.9 K | Not specified | researchgate.net |

| Melting (I → Liquid) | 456.7 K | 2.02·R | csic.es |

| (R = Ideal Gas Constant) |

Spectroscopic Characterization Techniques in Thallium I Butanoate Research

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for analyzing the functional groups within thallium(I) butanoate. nih.gov These methods probe the vibrational modes of the molecule, offering direct insight into the coordination of the carboxylate group to the thallium(I) ion. researchgate.netresearchgate.net

In the solid state, the IR and Raman spectra of thallium(I) butanoate are characterized by the distinct vibrations of the butanoate moiety. The most informative region is typically where the carboxylate group (COO⁻) vibrations appear. Upon formation of the thallium(I) salt from butanoic acid, the sharp carbonyl (C=O) stretching band of the acid (typically around 1710 cm⁻¹) is replaced by two new bands corresponding to the asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the carboxylate group.

The separation between these two frequencies (Δν = νₐsym - νₛym) is a critical diagnostic parameter. It provides clues about the coordination mode of the carboxylate ligand. For thallium(I) butanoate, this separation helps in understanding the nature of the Tl-O bond, which can range from purely ionic to having a degree of covalent character. Studies on related thallium(I) carboxylates show that these compounds can form complex structures, and the vibrational spectra reflect these arrangements. mdpi.com Other characteristic bands for the butanoate ligand, such as C-H stretching, bending, and rocking vibrations, are also observable. nih.govdocbrown.info

Table 1: Typical Vibrational Frequencies for Thallium(I) Butanoate

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method | Notes |

|---|---|---|---|

| C-H Stretching (CH₃, CH₂) | 2850 - 3000 | IR, Raman | Bands associated with the alkyl chain of the butanoate ligand. |

| Asymmetric COO⁻ Stretch (νₐsym) | ~1540 - 1610 | IR, Raman | Position is sensitive to the coordination environment of the carboxylate group. |

| Symmetric COO⁻ Stretch (νₛym) | ~1400 - 1440 | IR, Raman | Generally a strong band in the IR spectrum. |

| CH₂ Scissoring | ~1465 | IR, Raman | Characteristic bending vibration of the methylene (B1212753) groups. |

| C-C Stretching | 900 - 1200 | IR, Raman | Skeletal vibrations of the butanoate carbon chain. |

Note: The exact positions of the absorption bands can vary based on the physical state of the sample (solid or solution) and polymorphic form.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

NMR spectroscopy is an indispensable tool for obtaining detailed structural information about thallium(I) butanoate in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, and potentially ²⁰⁵Tl), a comprehensive picture of the molecule's solution-state structure and dynamics can be assembled.

The ¹H NMR spectrum of thallium(I) butanoate provides information about the electronic environment of the protons on the butanoate ligand. libretexts.org The spectrum is expected to show three distinct signals corresponding to the methyl (CH₃) and the two methylene (CH₂) groups.

The chemical shifts (δ) of these protons are influenced by their proximity to the electronegative carboxylate group. The α-methylene protons (adjacent to the COO⁻ group) are the most deshielded and appear furthest downfield. The signal for the terminal methyl protons appears furthest upfield. The integration of these signals confirms the ratio of protons in each unique position (2:2:3). Spin-spin coupling between adjacent non-equivalent protons results in characteristic splitting patterns (e.g., a triplet for the methyl group and a sextet for the β-methylene group), which helps in assigning the signals. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting for the Butanoate Ligand

| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| α-CH₂ | 2.1 - 2.4 | Triplet (t) |

| β-CH₂ | 1.5 - 1.8 | Sextet |

Note: Chemical shifts are relative to TMS and can be influenced by the solvent.

The ¹³C NMR spectrum offers complementary information, showing a distinct signal for each unique carbon atom in the butanoate ligand. libretexts.org This technique is particularly useful for confirming the carbon skeleton.

Four signals are expected for thallium(I) butanoate. The carboxylate carbon (C=O) is the most deshielded due to the influence of the two oxygen atoms and appears significantly downfield, typically above 170 ppm. The chemical shifts of the alkyl carbons decrease as their distance from the carboxylate group increases. hmdb.ca

Table 3: Predicted ¹³C NMR Chemical Shifts for the Butanoate Ligand

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (COO⁻) | 175 - 185 |

| α-CH₂ | 35 - 45 |

| β-CH₂ | 18 - 25 |

Note: Chemical shifts are relative to TMS and can be influenced by the solvent.

Thallium possesses two NMR-active isotopes, ²⁰³Tl and ²⁰⁵Tl, both with a spin of I = 1/2. huji.ac.il ²⁰⁵Tl is generally preferred due to its higher natural abundance and receptivity. Thallium NMR can be a powerful probe into the direct environment of the metal ion. The chemical shift of ²⁰⁵Tl is highly sensitive to its coordination environment, spanning a very wide range. huji.ac.il

In the context of thallium(I) butanoate, ²⁰⁵Tl NMR could provide insights into:

Aggregation: Thallium(I) alkoxides and carboxylates can form oligomeric structures, such as tetramers, in solution. rsc.org If such aggregates exist for thallium(I) butanoate, ²⁰⁵Tl NMR could potentially show spin-spin coupling between adjacent thallium nuclei (J(²⁰⁵Tl-²⁰³Tl) and J(²⁰⁵Tl-²⁰⁵Tl)), providing evidence for the oligomeric state. rsc.org

Ligand Exchange: The technique can be used to study the dynamics of butanoate ligand exchange in solution.

Solvent Effects: The interaction of solvent molecules with the thallium(I) center can be monitored by changes in the ²⁰⁵Tl chemical shift.

Despite its potential, the application of thallium NMR is not routine due to the lower resonance frequency of thallium nuclei, which requires specialized hardware on many NMR spectrometers. huji.ac.ilnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species (If applicable in derivatives)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons (paramagnetic species). mdpi.com Thallium(I) has a [Xe] 4f¹⁴ 5d¹⁰ 6s² electronic configuration, meaning all its electrons are paired. Therefore, thallium(I) butanoate is a diamagnetic compound and is EPR silent .

However, EPR spectroscopy could be highly relevant in studying the chemistry of derivatives of thallium(I) butanoate. For instance, in certain chemical reactions, thallium(I) can be oxidized. If a one-electron oxidation occurs, it could form the transient paramagnetic thallium(II) species ([Xe] 4f¹⁴ 5d¹⁰ 6s¹). The Hunsdiecker reaction, when modified with thallium(I) carboxylates, is thought to proceed through radical intermediates which could potentially be trapped and studied by EPR. psu.edubibliotekanauki.pl In such cases, EPR would be an invaluable tool for detecting and characterizing these paramagnetic intermediates, thereby elucidating reaction mechanisms.

Thermodynamic and Phase Behavior Studies

Calorimetric Investigations of Heat Capacity and Thermodynamic Functions

Calorimetry serves as a fundamental tool for determining the heat capacity and other thermodynamic functions of Thallium(I) butanoate, revealing a series of intricate phase transitions.

The heat capacity of Thallium(I) butanoate has been precisely determined using adiabatic calorimetry over a temperature range of 5 K to 350 K. csic.es These measurements, conducted using a Mark XIII cryostat with intermittent-heating adiabatic equilibrium methods, provide crucial data on the compound's thermophysical properties. csic.es The standard deviation of the measured heat capacity values varies with temperature, being approximately 5% at 6 K, 0.6% at 10 K, and reducing to 0.13% for temperatures above 10 K up to 350 K. csic.es The smoothed integrated thermophysical properties are considered more reliable, with a standard deviation of 0.10% at temperatures above 100 K. csic.es These studies have been instrumental in identifying multiple phase transitions and calculating their associated standard molar entropies. csic.es

Differential Scanning Calorimetry (DSC) has been employed to investigate the thermal behavior of Thallium(I) butanoate at higher temperatures, specifically from 320 K to 480 K. csic.esumich.educsic.es DSC is a powerful technique for identifying phase transitions by measuring the energy required to maintain a zero temperature difference between a sample and a reference material. nanoqam.ca

DSC analysis of Thallium(I) butanoate identified several key thermal events. csic.es A transition from crystal phase I to an isotropic liquid (melting) occurs at 456.7 K. csic.es At lower temperatures, two very closely spaced crystalline-phase transitions were observed at 285.3 K and 289.8 K. csic.es Another transition was noted at a much lower temperature of (154.2 ± 0.5) K. csic.escsic.es Unlike some higher members of the thallium(I) alkanoate series, pure Thallium(I) butanoate does not form a mesomorphic or liquid crystal phase. csic.esuoh.edu.iq The results from DSC are in strong agreement with those from adiabatic calorimetry. psu.edu

Table 1: Thermodynamic Transitions of Thallium(I) Butanoate

| Transition | Transition Temperature (K) | Molar Entropy of Transition (ΔS/R) | Method of Detection | Source(s) |

|---|---|---|---|---|

| IV → III | 154.2 ± 0.5 | 1.278 | Adiabatic Calorimetry | csic.es |

| III → II | 285.3 (DSC: 286.1) | 1.235 | Adiabatic Calorimetry, DSC | csic.espsu.edu |

| II → I | 289.8 (DSC: 289.7) | 0.624 | Adiabatic Calorimetry, DSC | csic.espsu.edu |

| I → Isotropic Liquid | 456.7 (DSC: 456.6) | 2.02 | DSC | csic.espsu.edu |

R is the ideal gas constant.

Phase Equilibria in Binary Systems Involving Thallium(I) Butanoate

The phase behavior of Thallium(I) butanoate becomes significantly more complex when it is part of a binary system. The investigation of the [x LiC3H7CO2 + (1 - x) TlC3H7CO2] system, where x is the mole fraction of lithium butanoate, has unveiled the formation of novel phases not present in the pure components. psu.edursc.org

In the binary system with lithium butanoate, Thallium(I) butanoate participates in the formation of an intermediate salt, or complex. psu.edursc.org This complex has a specific stoichiometric composition of 2:1, corresponding to the formula Li₂Tl(C₄)₃. psu.edursc.org The formation of this intermediate salt has been confirmed through detailed analysis of the temperature and enthalpy versus composition phase diagrams. psu.edu The complex exhibits incongruent melting, meaning it decomposes before melting, at a temperature of 494.7 K. psu.edursc.org Its crystal structure at low temperatures has been determined to be monoclinic (space group P2₁/c) and features a bilayered arrangement, which is a typical structural motif for metal alkanoates. psu.edursc.org

Table 2: Properties of the Intermediate Salt in the [x LiC₃H₇CO₂ + (1 - x) TlC₃H₇CO₂] System

| Property | Value | Source(s) |

|---|---|---|

| Composition | Li₂Tl(C₄)₃ (2:1 ratio) | psu.edursc.org |

| Crystal System | Monoclinic (P2₁/c) | psu.edursc.org |

| Melting Behavior | Incongruent Melting | psu.edursc.org |

| Fusion Temperature (Tfus) | 494.7 K | psu.edursc.org |

A significant finding in the study of the lithium butanoate and Thallium(I) butanoate binary system is the emergence of an ionic liquid crystal phase. psu.edursc.org This is particularly noteworthy because neither of the pure components, lithium butanoate or Thallium(I) butanoate, is mesogenic (capable of forming liquid crystal phases). psu.edursc.org The formation of this phase demonstrates that mixing non-mesogenic compounds can stabilize a liquid-crystalline state. psu.edu Binary phase diagrams have proven to be a valuable tool for detecting and predicting the formation of such phases. psu.edursc.org The ionic liquid crystal phase exists within a specific range of temperatures and compositions in the phase diagram. psu.edursc.org

Table 3: Ionic Liquid Crystal Phase in the [x LiC₃H₇CO₂ + (1 - x) TlC₃H₇CO₂] System

| Parameter | Range | Source(s) |

|---|---|---|

| Temperature Range | 394.1 K to 436.6 K | psu.edursc.org |

The binary system of lithium and Thallium(I) butyrates also exhibits the formation of a metastable solid solution. psu.edursc.org A metastable phase is a thermodynamically unstable phase that can persist for a significant time. In this system, a transition associated with a metastable phase is observed during the first heating cycle for mixtures where the mole fraction of lithium butanoate is between 0 and 0.667. psu.edu This behavior is specifically detected in mixtures prepared by dissolving the components in methanol (B129727) and then rapidly removing the solvent. psu.edu This metastable phenomenon is not observed in pure Thallium(I) butanoate, highlighting the influence of the sample preparation method and the presence of a second component on the resulting phase behavior. psu.edu

Table 4: Compound Names Mentioned in this Article

| Compound Name | Chemical Formula |

|---|---|

| Thallium(I) butanoate | TlC₃H₇CO₂ or TlC₄H₇O₂ |

| Lithium butanoate | LiC₃H₇CO₂ or LiC₄H₇O₂ |

| Thallium(I) propanoate | TlC₂H₅CO₂ |

| Thallium(I) pentanoate | TlC₄H₉CO₂ |

| Lithium | Li |

| Thallium | Tl |

| Thallium(I) chloride | TlCl |

| Thallium(I) sulfate | Tl₂SO₄ |

| Thallium(I) heptanoate | TlC₆H₁₃CO₂ |

Thermodynamic Activity Quantities in Solution Systems

Comprehensive research into the thermodynamic properties of thallium(I) butanoate in solution reveals a notable gap in the scientific literature. Despite extensive studies on the solid-state thermodynamics of this compound, including its heat capacity and phase transitions, there is a lack of available experimental or theoretical data regarding its thermodynamic activity quantities in solution systems.

Investigations into the behavior of related compounds, such as thallium(I) acetate (B1210297) and other alkali metal carboxylates, have been conducted to determine their activity and osmotic coefficients in aqueous solutions. nist.govacs.orgresearchgate.net These studies often employ methods like isopiestic measurements and utilize theoretical frameworks such as the Hückel equation to correlate experimental data. nist.govacs.org For instance, research on thallium(I) acetate has provided detailed tables of osmotic and mean activity coefficients at various molalities, offering insights into its behavior in solution. researchgate.net

However, similar dedicated studies for thallium(I) butanoate are not present in the available scientific publications. Consequently, no data tables for activity coefficients or osmotic coefficients for thallium(I) butanoate in any solvent can be provided at this time. The absence of such data precludes a detailed discussion of the solution-phase non-ideality and solute-solvent interactions for this specific compound. Further research would be necessary to determine these important thermodynamic parameters for thallium(I) butanoate solutions.

Coordination Chemistry and Complexation Behavior of Thallium I Butanoate

Ligand Properties of Butanoate Anion in Tl(I) Coordination

The butanoate anion, CH₃(CH₂)₂COO⁻, the conjugate base of butyric acid, primarily functions as an oxygen-donor ligand through its carboxylate group. nih.gov In coordination with the Thallium(I) ion, the butanoate ligand can exhibit several bonding modes, which significantly influences the structure of the resulting complexes.

Monodentate Coordination: One oxygen atom of the carboxylate group binds to a single Tl(I) center.

Bidentate Chelation: Both oxygen atoms of the carboxylate group bind to the same Tl(I) center, forming a four-membered chelate ring. This mode is common for carboxylates.

Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different Tl(I) center. This is a very common mode for carboxylate ligands and leads to the formation of dimeric or polymeric structures.

The flexibility of the carboxylate group allows it to bridge metal centers in various ways, such as syn-syn, syn-anti, and anti-anti conformations, contributing to the structural diversity of metal carboxylates. In Thallium(I) complexes with functionalized benzoate (B1203000) ligands, the carboxylate groups act as µ₂- or µ₃-bridging ligands, linking dimeric Tl₂(RCOO)₂ units into infinite one- or two-dimensional coordination polymers. deepdyve.com Similar behavior is anticipated for the butanoate ligand. The Tl-O bond lengths in such carboxylate complexes are variable, typically falling in the range of 2.60 to 3.07 Å. mdpi.com

| Coordination Mode | Description | Structural Implication |

| Monodentate | One oxygen atom bonds to one Tl⁺ ion. | Terminal ligand position. |

| Bidentate Chelating | Both oxygen atoms bond to the same Tl⁺ ion. | Formation of a 4-membered ring. |

| Bidentate Bridging | Oxygen atoms bond to two different Tl⁺ ions. | Formation of dimers and polymers. |

Formation and Stability of Thallium(I) Butanoate Coordination Complexes

The formation and stability of coordination complexes are governed by thermodynamic principles. lscollege.ac.in For Thallium(I) butanoate, the stability is influenced by factors related to both the metal ion (charge, size, electronegativity) and the ligand (basicity). jsscacs.edu.inslideshare.net Thallium(I) carboxylates can be prepared through various methods, including the reaction of a thallium salt like thallium(I) nitrate (B79036) with the corresponding carboxylic acid in the presence of a base, or by the solidification of molten mixtures. researchgate.netmdpi.com

The Thallium(I) ion is known for its highly adaptive and flexible coordination sphere, a characteristic attributed primarily to the influence of its 6s² lone pair of electrons. deepdyve.com This lone pair can be stereochemically active, occupying a position in the coordination sphere and forcing the ligands into a "half-naked" or hemispherical arrangement, or it can be stereochemically inactive, resulting in more symmetrical coordination. deepdyve.com

This leads to variable coordination numbers and distorted geometries. libretexts.org For instance, in complexes with functionalized benzoate ligands, Tl(I) cations are found in approximate pyramidal geometries with four or five oxygen donor atoms in the basal plane, while the stereochemically active lone pair occupies the apex of the pyramid. deepdyve.com In other complexes, such as with tropolonate ligands, Tl(I) can also exhibit high coordination numbers, completed by additional contacts with oxygen atoms from neighboring molecules. mdpi.com This adaptive behavior allows the Tl(I) ion to accommodate a wide variety of ligands and form diverse supramolecular structures, from simple mononuclear species to complex coordination polymers. deepdyve.commdpi.com

Self-assembly is a process where molecules spontaneously organize into ordered superstructures through non-covalent interactions. boekhovenlab.comsigmaaldrich.com In Thallium(I) chemistry, this principle is fundamental to the formation of its coordination compounds. The final structure is encoded in the properties of the Tl(I) ion and the ligands. sigmaaldrich.com

The bridging capability of the butanoate ligand is a key driver for self-assembly, leading to the formation of extended networks. Thallium(I) carboxylates often form dimeric Tl₂(RCOO)₂ units which then link together into larger polymeric arrays. deepdyve.com This tendency to form higher aggregated compounds is a recurring theme in Tl(I) coordination chemistry. nih.govuni-regensburg.de The process is driven by a balance of forces, including the formation of Tl-O bonds, electrostatic interactions, and potentially weak Tl···Tl interactions, which have been suggested in some polynuclear complexes. nih.govuni-regensburg.de

Interactions with Diverse Ligand Systems (e.g., Dipnictogen Ligands)

Recent research has explored the coordination chemistry of Tl(I) with more exotic ligands, such as dipnictogen (E=E', where E, E' = P, As, Sb) tetrahedrane (B94278) complexes. nih.govuni-regensburg.denih.gov These studies reveal the remarkable ability of Tl(I) to form self-assembled structures with these organometallic linkers. The nature of the resulting complex—whether it is a monomer, a dimer, or a larger aggregate—is highly dependent on the specific pnictogen atoms in the ligand. nih.govuni-regensburg.de

For instance, the reaction of Tl[BArF₂₄] with [{CpMo(CO)₂}₂(µ,η²:²-EE')] results in different products:

With P₂ or PAs ligands, mononuclear complexes like [Tl(η²-A)][BArF₂₄] are formed. uni-regensburg.de

With an AsP ligand, a doubly substituted [Tl(η¹-C)₂][BArF₂₄] is obtained. uni-regensburg.de

With heavier dipnictogens like As₂, AsSb, or Sb₂, higher aggregated, polynuclear compounds such as [Tl₂(η²-D)₃(µ,η²:¹-D)(µ,η¹:¹-D)][BArF₂₄]₂ are formed. nih.govuni-regensburg.de

In these systems, the Tl(I) ion can be stabilized by coordination to the σ-bond of the dipnictogen unit and also by η⁶-interactions with the aryl rings of the weakly coordinating anion. uni-regensburg.de While no specific studies on mixed-ligand complexes containing both butanoate and dipnictogen ligands are available, it is conceivable that butanoate could act as the counter-anion or even participate in the coordination sphere, potentially competing with the weakly coordinating anion and influencing the final self-assembled structure.

Table: Examples of Self-Assembled Thallium(I) Dipnictogen Complexes uni-regensburg.de

| Dipnictogen Ligand (E-E') | Resulting Complex Stoichiometry | Structural Description |

|---|---|---|

| P-P | [Tl(Ligand)]⁺ | Monomer with η²-coordination |

| P-As | [Tl(Ligand)]⁺ | Monomer with η²-coordination |

| P-Sb | [Tl(Ligand)₂]⁺ | Double substitution with η¹-coordination via P |

| As-As | [Tl₂(Ligand)₅]²⁺ | Dimer with bridging and terminal ligands |

| As-Sb | [Tl₂(Ligand)₅]²⁺ | Dimer with bridging and terminal ligands |

Solution-Phase Complexation Equilibria and Stoichiometry

The behavior of Thallium(I) butanoate in solution involves equilibria between the solvated Tl⁺ ion and the butanoate anion to form one or more complex species. libretexts.orgck12.org The quantitative relationships between these species are described by stoichiometry and their concentrations at equilibrium are defined by formation constants. lscollege.ac.injsscacs.edu.in

Studies on similar Tl(I) systems, such as with adenosine (B11128) 5'-monophosphate (AMP), show that Tl(I) can form multiple species in solution depending on the pH and ligand concentration. nih.gov For the Tl(I)-butanoate system, one would expect the formation of at least a 1:1 complex, [Tl(C₃H₇COO)] (aq). The formation of a 1:1 molecular compound has been confirmed in the solid state. researchgate.net Depending on the conditions, a 1:2 species, [Tl(C₃H₇COO)₂]⁻, might also form.

Stepwise Formation:

Tl⁺(aq) + C₃H₇COO⁻(aq) ⇌ Tl(C₃H₇COO)

K₁ = [[Tl(C₃H₇COO)]] / ([Tl⁺][C₃H₇COO⁻])

Tl(C₃H₇COO) + C₃H₇COO⁻(aq) ⇌ [Tl(C₃H₇COO)₂]⁻(aq)

K₂ = [[Tl(C₃H₇COO)₂]⁻] / ([[Tl(C₃H₇COO)]][C₃H₇COO⁻])

Tl⁺(aq) + C₃H₇COO⁻(aq) ⇌ Tl(C₃H₇COO)

β₁ = K₁

Tl⁺(aq) + 2C₃H₇COO⁻(aq) ⇌ [Tl(C₃H₇COO)₂]⁻(aq)

β₂ = K₁ * K₂

The values of these constants, which can be determined experimentally using techniques like potentiometry or spectrophotometry, dictate the distribution of thallium species in solution. nih.gov The stability of metal-carboxylate complexes generally increases with the basicity of the carboxylate anion. nih.gov

Table: Compound Names Mentioned

| Compound Name | Formula |

|---|---|

| Thallium(I) butanoate | Tl(C₄H₇O₂) |

| Butyric acid | C₄H₈O₂ |

| Thallium(I) nitrate | TlNO₃ |

| Thallium(I) acetate (B1210297) | Tl(C₂H₃O₂) |

| Thallium(I) propanoate | Tl(C₃H₅O₂) |

| Adenosine 5'-monophosphate | C₁₀H₁₄N₅O₇P |

| Butanoate | C₄H₇O₂⁻ |

| Thallium | Tl |

| Phosphorus | P |

| Arsenic | As |

Reaction Mechanisms and Chemical Transformations Involving Thallium I Butanoate

Role of Thallium(I) Carboxylates in Organic Reactions

Thallium(I) carboxylates, including acetate (B1210297) and benzoate (B1203000), serve as effective reagents in several organic transformations, often acting as analogues to more traditionally used silver salts. orgsyn.org Their advantages include being stable, crystalline solids that are readily prepared. orgsyn.org Thallium(I) butanoate is expected to follow similar reactivity pathways, primarily driven by the carboxylate moiety and the Lewis acidity of the Tl⁺ ion.

Thallium(I) carboxylates are well-established alternatives to silver carboxylates in the Prévost and Woodward–Prévost reactions, which accomplish the dihydroxylation of alkenes. chemistry-reaction.comyoutube.com The stereochemical outcome of these reactions—anti-dihydroxylation in the Prévost reaction and syn-dihydroxylation in the Woodward modification—is dictated by the reaction conditions, specifically the absence or presence of water. organic-chemistry.orgorganic-chemistry.org

Prévost Reaction (Anhydrous Conditions):

Under anhydrous conditions, an alkene reacts with iodine and a thallium(I) carboxylate (e.g., thallium(I) acetate or benzoate) to yield an anti-1,2-diol derivative. chemistnotes.com The mechanism proceeds through several key steps:

Formation of a Cyclic Iodonium (B1229267) Ion: The reaction initiates with the electrophilic addition of iodine to the alkene double bond, forming a bridged, cyclic iodonium ion intermediate. chemistry-reaction.comorganic-chemistry.org

Nucleophilic Opening: The carboxylate anion (e.g., butanoate) attacks one of the carbons of the iodonium ion via an Sₙ2 mechanism, leading to the formation of a trans-2-iodoalkyl carboxylate. organic-chemistry.orgwikipedia.org

Neighboring Group Participation: The carbonyl oxygen of the ester moiety intramolecularly displaces the iodide, an example of neighboring group participation. organic-chemistry.org This forms a cyclic dioxolanyl cation (an acetoxonium or benzoxonium (B1193998) ion analogue). youtube.comchemistnotes.com

Second Nucleophilic Attack: A second equivalent of the carboxylate anion performs an Sₙ2 attack on the cyclic intermediate, resulting in the formation of a trans-1,2-dicarboxylate ester. wikipedia.org

Hydrolysis: Subsequent hydrolysis of the diester yields the final anti-1,2-diol. organic-chemistry.org

Woodward–Prévost Reaction (Aqueous Conditions):

The Woodward modification of the Prévost reaction is performed in the presence of water, which alters the mechanistic pathway and leads to a syn-diol. organic-chemistry.orgvedantu.com

Initial Steps: The initial formation of the cyclic iodonium ion and its subsequent opening by the carboxylate anion to form the trans-2-iodoalkyl carboxylate are identical to the Prévost reaction. organic-chemistry.orgchempedia.info

Formation of the Cyclic Cation: The formation of the cyclic dioxolanyl cation also proceeds as in the anhydrous reaction. organic-chemistry.org

Nucleophilic Trapping by Water: In the presence of water, the water molecule acts as a nucleophile and attacks the cyclic cationic intermediate. orgsyn.orgorganic-chemistry.org This leads to the formation of a cyclic orthoester, which then opens to a monoacylated cis-diol. orgsyn.org

Hydrolysis: Final hydrolysis of the monoester produces the syn-1,2-diol. organic-chemistry.org

The use of thallium(I) carboxylates in these reactions provides a reliable method for the stereoselective dihydroxylation of a wide range of cyclic and acyclic alkenes. orgsyn.orgchemistry-reaction.com

While thallium(I) butanoate's direct role in thiol ester hydrolysis is not extensively documented, the reactivity of other thallium ions, particularly thallium(III), provides insight into how thallium can promote such transformations. Metal ions, including Tl³⁺, are known to assist in the hydrolysis of thioesters. rsc.orgnih.gov The mechanism of this promotion is dependent on the specific substrate and reaction conditions.

Kinetic studies on the Tl³⁺-promoted hydrolysis of various substituted thiol esters suggest two primary mechanistic pathways:

AAc2 Mechanism (Bimolecular Acyl-Oxygen Cleavage): In this pathway, the thallium ion coordinates to the sulfur atom of the thiol ester. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The rate acceleration produced by Tl³⁺ ions in this mechanism is comparable to that of Ag⁺ ions. This pathway is suggested to be an intramolecular process. rsc.org

AAc1 Mechanism (Unimolecular Acyl-Oxygen Cleavage): For other thiol ester derivatives, evidence points to a unimolecular mechanism. Here, the coordination of the Tl³⁺ ion to the sulfur atom facilitates the departure of the thiolate leaving group, forming a highly reactive acylium ion intermediate. This intermediate is then rapidly captured by water. In this route, the catalytic effect of Tl³⁺ is significantly greater and is comparable to that of Hg₂²⁺. rsc.org

Although these studies were conducted with Tl³⁺, they demonstrate the capacity of thallium ions to act as potent Lewis acids, activating the C-S bond towards cleavage. A similar, albeit likely less pronounced, effect could be anticipated for the softer Tl⁺ ion, which can also coordinate to sulfur.

Electron Transfer Processes Involving Thallium Species (General Context)

Thallium is characterized by its stable +1 and +3 oxidation states, with the Tl³⁺/Tl⁺ redox couple having a standard reduction potential of +1.25 V, indicating that Tl³⁺ is a strong oxidizing agent. hhu.de The Tl⁺/Tl couple has a potential of -0.336 V. hhu.de This redox behavior allows thallium species to participate in various electron transfer processes.

One-Electron Transfer: Thallium(III) has been shown to oxidize arenes via a one-electron transfer mechanism, generating radical cations that can be detected by electron spin resonance (ESR) spectroscopy. acs.org

Two-Electron Transfer: In many organic reactions, the oxidation of substrates by Tl³⁺ proceeds via a two-electron transfer mechanism. For instance, the oxidation of pyruvic acid by Tl³⁺ is proposed to involve the formation of a Tl³⁺-substrate complex, which then decomposes in a rate-determining two-electron transfer step. researchgate.net

Disproportionation: Organothallium(I) species, which are generally unstable, can undergo disproportionation. For example, the formation of ethylthallium(I) as a transient intermediate is suggested to be followed by rapid disproportionation into diethylthallium(I) and elemental thallium metal. hhu.de

These electron transfer capabilities are fundamental to the role of thallium compounds as oxidants and reagents in organic synthesis. softbeam.net

Butanoate Moiety Reactivity in Thallium(I) Systems

In the context of thallium(I) butanoate, the butanoate anion primarily serves two roles: as a counter-ion to the Tl⁺ cation and as a nucleophile.

Nucleophilic Reactivity: As demonstrated in the Prévost and Woodward–Prévost reactions, the carboxylate anion is the key nucleophile that attacks the cyclic iodonium ion intermediate and the subsequent dioxolanyl cation. organic-chemistry.org The butanoate anion, like other carboxylates, would fulfill this role, with its alkyl chain being largely a spectator in the reaction.

Ligand Coordination: The butanoate group acts as a ligand that coordinates to the thallium(I) ion. In solution, it exists as an ion pair, and in the solid state, it would be part of the crystalline lattice. The nature of the coordination can influence the solubility and reactivity of the salt. Based on studies of other metal carboxylates, the coordination mode can be monodentate or bidentate. nih.gov

Basicity: The butanoate anion is a weak base. In the presence of strong acids, it will be protonated to form butanoic acid.

The reactivity of the butanoate moiety itself is generally low under the conditions where thallium(I) carboxylates are typically employed. The saturated alkyl chain is not susceptible to oxidation or nucleophilic attack under these mild conditions. Therefore, its primary chemical function is dictated by the nucleophilicity and coordinating ability of the carboxylate group.

Interactive Data Table: Comparison of Prévost and Woodward-Prévost Reactions

| Feature | Prévost Reaction | Woodward-Prévost Reaction |

| Reagents | Alkene, I₂, Thallium(I) Carboxylate | Alkene, I₂, Thallium(I) Carboxylate |

| Solvent/Conditions | Anhydrous (e.g., dry benzene) | Aqueous (e.g., wet acetic acid) |

| Key Intermediate | Dioxolanyl cation attacked by RCOO⁻ | Dioxolanyl cation attacked by H₂O |

| Stereochemical Outcome | anti-dihydroxylation | syn-dihydroxylation |

| Initial Product | trans-1,2-dicarboxylate | cis-diol mono-carboxylate |

| Final Product (after hydrolysis) | trans-1,2-diol | cis-1,2-diol |

Theoretical and Computational Investigations of Thallium I Butanoate

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed matter. nih.govresearchgate.net It is based on the principle that the ground-state energy of a system can be determined from its electron density. This approach is computationally more tractable than traditional wave-function-based methods, making it suitable for studying complex systems. mdpi.com

For thallium(I) butanoate, DFT calculations would be instrumental in elucidating its electronic properties. A key aspect of such an analysis would be the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. mdpi.com A large HOMO-LUMO gap generally implies high stability and low reactivity. mdpi.com

In the context of thallium(I) butanoate, the HOMO is expected to be predominantly localized on the butanoate anion, specifically on the oxygen atoms of the carboxylate group. The LUMO, on the other hand, would likely be centered on the thallium(I) cation. The energy of these frontier orbitals would be influenced by the nature of the thallium-oxygen interaction.

Furthermore, DFT can be employed to generate electron density maps and molecular electrostatic potential (MEP) surfaces. mdpi.com The MEP surface is particularly useful for identifying the electron-rich and electron-deficient regions of a molecule, which in turn helps in predicting the sites for electrophilic and nucleophilic attack. mdpi.com For thallium(I) butanoate, the MEP would likely show a high negative potential around the carboxylate oxygen atoms and a positive potential around the thallium ion.

Relativistic effects are also an important consideration in DFT calculations involving heavy elements like thallium. The inclusion of relativistic corrections, such as those provided by the Zeroth-Order Regular Approximation (ZORA), is crucial for obtaining accurate predictions of the electronic structure and properties of thallium compounds. nih.gov

Quantum Chemical Modeling of Bonding Mechanisms and Interactions

Quantum chemical modeling provides a detailed picture of the bonding mechanisms and intermolecular interactions within a molecule. nih.govnih.gov In thallium(I) butanoate, the primary interaction is the ionic bond between the thallium(I) cation (Tl⁺) and the butanoate anion (C₃H₇COO⁻). However, the nature of this bond is not purely ionic and possesses some degree of covalent character.

Energy decomposition analysis (EDA) is a powerful quantum chemical tool that can be used to dissect the interaction energy between the thallium cation and the butanoate anion into distinct components: electrostatic interaction, Pauli repulsion, and orbital interaction (covalent) terms. The electrostatic component arises from the attraction between the positively charged thallium ion and the negatively charged butanoate ion. The Pauli repulsion is a consequence of the quantum mechanical principle that prevents electrons of the same spin from occupying the same region of space. The orbital interaction term quantifies the covalent contribution to the bond, arising from the mixing of the occupied orbitals of the butanoate anion with the unoccupied orbitals of the thallium cation.

Studies on similar metal-carboxylate systems have shown that while the electrostatic interaction is dominant, the covalent contribution can be significant and plays a crucial role in determining the geometry and stability of the complex. nih.gov For thallium(I) butanoate, the interaction between the oxygen lone pairs of the carboxylate group and the vacant orbitals of the thallium ion would be the primary source of the covalent character.

Hydrogen bonding, although a weaker interaction, could also play a role in the solid-state structure of thallium(I) butanoate, particularly in the packing of the molecules in the crystal lattice. researchgate.net Quantum chemical methods can be used to identify and quantify the strength of these interactions.

Computational Studies on Molecular Geometry and Conformational Analysis

Computational methods can be employed to determine the optimized molecular geometry and explore the conformational landscape of thallium(I) butanoate. nih.gov The geometry of the butanoate anion is of particular interest, as the alkyl chain can adopt various conformations due to rotation around the C-C single bonds.

For the thallium(I) butanoate ion pair in the gas phase, computational geometry optimization would likely reveal the preferred coordination of the thallium ion to the carboxylate group. It is expected that the thallium ion would coordinate to both oxygen atoms of the carboxylate group in a bidentate fashion, leading to a chelate-like structure. The Tl-O bond lengths and the O-Tl-O bond angle would be key parameters determined from such calculations.

In the solid state, the crystal structure would be more complex due to intermolecular interactions. However, computational solid-state methods could be used to predict the crystal structure and compare it with experimental data if available.

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical methods are invaluable for predicting and interpreting various spectroscopic properties of molecules, including vibrational and nuclear magnetic resonance (NMR) spectra. mdpi.com

Vibrational Spectroscopy: Theoretical calculations, typically using DFT, can predict the vibrational frequencies and intensities of the normal modes of vibration for thallium(I) butanoate. nih.govjsscacs.edu.in These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed spectral bands. mdpi.com

The vibrational spectrum of thallium(I) butanoate would be characterized by several key features:

C-H stretching vibrations of the alkyl chain, typically in the range of 2800-3000 cm⁻¹.

Asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) . These are particularly sensitive to the coordination environment of the carboxylate group and the nature of the metal-oxygen bond. The energy separation between these two bands can provide information about the coordination mode (monodentate, bidentate, bridging).

Tl-O stretching and bending vibrations would appear at lower frequencies, typically below 500 cm⁻¹.

NMR Spectroscopy: Computational NMR spectroscopy has emerged as a powerful tool for predicting the NMR chemical shifts of various nuclei. researchgate.net For thallium(I) butanoate, the prediction of the ²⁰⁵Tl NMR chemical shift would be of particular interest. nih.gov Due to the large relativistic effects of the thallium atom, relativistic DFT methods are essential for accurate predictions of its NMR properties. nih.govresearchgate.net The calculated ²⁰⁵Tl chemical shift would be highly sensitive to the coordination environment of the thallium ion and the nature of the Tl-O bond. nih.gov By comparing the calculated and experimental chemical shifts, it is possible to gain insights into the structure of the compound in solution or the solid state. nih.gov

Theoretical calculations can also predict the ¹³C and ¹H NMR chemical shifts of the butanoate anion, which can be used to confirm the structure and identify the different carbon and hydrogen environments within the molecule.

The following table summarizes the key theoretical and computational approaches and their applications to the study of Thallium(I) butanoate:

| Theoretical Method | Application to Thallium(I) Butanoate | Key Parameters/Outputs |

| Density Functional Theory (DFT) | Electronic Structure Analysis | HOMO-LUMO energies and gap, Electron density distribution, Molecular Electrostatic Potential (MEP) |

| Quantum Chemical Modeling | Bonding Mechanisms and Interactions | Interaction energy components (electrostatic, Pauli repulsion, orbital), Bond order analysis |

| Computational Geometry Optimization | Molecular Geometry and Conformational Analysis | Optimized bond lengths and angles, Conformational energies, Rotational barriers |

| Theoretical Spectroscopy | Prediction of Spectroscopic Properties | Vibrational frequencies and intensities (IR/Raman), NMR chemical shifts (²⁰⁵Tl, ¹³C, ¹H) |

Advanced Analytical Methodologies for Thallium I Butanoate Research

Elemental Analysis Techniques for Thallium Content

Accurate quantification of the thallium content in Thallium(I) butanoate is fundamental for verifying its stoichiometry and ensuring the quality of the synthesized compound. High-sensitivity analytical techniques are employed for this purpose, with Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS) being the most prominent.

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) is a powerful and highly sensitive technique for the determination of trace and ultra-trace elements. nih.govazom.com It is particularly well-suited for the analysis of thallium in various samples due to its high resolution and low detection limits. nih.gov For the analysis of Thallium(I) butanoate, the sample is typically digested in an oxidizing acid mixture, such as nitric acid, to convert the organometallic compound into a solution of thallium ions. nih.gov This solution is then introduced into the plasma, where the high temperature atomizes and ionizes the thallium atoms. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise and accurate quantification.

ICP-MS offers several advantages for the analysis of thallium, including exceptional sensitivity, with detection limits often in the sub-parts-per-billion (ppb) range. thermofisher.com A validation study for the determination of thallium in biological matrices demonstrated a linear calibration from 1.25 to 500 ng/mL with a limit of detection of 0.0370 ng/mL. nih.govrti.org The accuracy of the method was found to be between -5.9% and 2.6%, with high precision. nih.govrti.org To overcome potential matrix effects, which can arise from high concentrations of other salts in the sample, internal standards such as lutetium, bismuth, and indium can be utilized. tandfonline.com

Table 1: Performance Characteristics of ICP-MS for Thallium Analysis

| Parameter | Typical Value |

|---|---|

| Limit of Detection (LOD) | 0.008 - 0.0498 µg/kg nih.govxml-journal.net |

| Limit of Quantitation (LOQ) | 1.25 ng/mL nih.govrti.org |

| Linearity (R²) | > 0.999 nih.gov |

| Accuracy (Recovery) | 82.06% - 119.81% nih.gov |

| Precision (RSD) | < 10% nih.gov |

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is another widely used and robust technique for the determination of elemental composition. azom.commeasurlabs.comnih.gov In AAS, a solution containing the analyte is aspirated into a flame or a graphite furnace, where it is atomized. thermofisher.com A light source emitting a wavelength specific to the element of interest, in this case, thallium, is passed through the atomized sample. The thallium atoms absorb this light, and the amount of absorption is directly proportional to the concentration of thallium in the sample.

For enhanced sensitivity, especially for low concentrations of thallium, Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) is often the preferred method. thermofisher.com GFAAS can achieve detection limits in the micrograms per liter (µg/L) range. usgs.gov The sample is placed in a graphite tube, which is then heated in a programmed sequence to dry, char, and finally atomize the sample. usgs.gov The absorbance signal generated during atomization is measured to determine the thallium concentration. usgs.gov The method of standard additions is often employed in GFAAS to compensate for matrix interferences. usgs.gov

Table 2: Comparison of Flame AAS and Graphite Furnace AAS for Thallium Analysis

| Feature | Flame AAS | Graphite Furnace AAS |

|---|---|---|

| Atomization Source | Flame | Electrically heated graphite tube |

| Sensitivity | Lower | Higher |

| Detection Limit | ppm range | ppb range thermofisher.com |

| Sample Volume | Larger | Smaller |

| Analysis Time | Faster | Slower |

Chromatographic Separation Techniques (e.g., HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Thallium(I) butanoate and for monitoring the progress of its synthesis. moravek.com HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). chromtech.com For organometallic compounds like Thallium(I) butanoate, reversed-phase HPLC is a commonly employed technique. chromtech.comresearchgate.net

In a typical HPLC setup for purity analysis, a solution of the Thallium(I) butanoate sample is injected into the system. The components of the sample are then separated as they pass through the column. A detector at the end of the column, such as a UV-Vis detector, measures the absorbance of the eluting components, generating a chromatogram. The purity of the Thallium(I) butanoate can be determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

HPLC is also invaluable for reaction monitoring. By taking small aliquots of the reaction mixture at different time intervals and analyzing them by HPLC, the consumption of reactants and the formation of the Thallium(I) butanoate product can be tracked. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. For the specific analysis of thallium species, HPLC can be coupled with a highly sensitive detector like an ICP-MS, a technique known as HPLC-ICP-MS. nih.govresearchgate.net This hyphenated technique allows for the separation and quantification of different thallium species that might be present as impurities or byproducts. nih.govresearchgate.net

Table 3: Typical HPLC Parameters for Organometallic Compound Analysis

| Parameter | Description |

|---|---|

| Column | C18 or other suitable reversed-phase column |

| Mobile Phase | A mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile, methanol) chromtech.com |

| Flow Rate | Typically 0.5 - 2.0 mL/min |

| Detection | UV-Vis at a specific wavelength or ICP-MS |

| Injection Volume | 5 - 20 µL |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. unca.edu This technique is essential for determining the thermal stability and decomposition profile of Thallium(I) butanoate. The TGA instrument continuously records the mass of the sample as it is heated at a constant rate.

The resulting TGA curve provides valuable information about the thermal events occurring, such as dehydration, desolvation, and decomposition. nih.gov The onset temperature of decomposition is a critical parameter that indicates the thermal stability of the compound. For metal carboxylates, the decomposition process often involves the loss of the carboxylate ligand, leading to the formation of the metal oxide as the final residue. researchgate.net The decomposition of Thallium(I) butanoate would likely proceed through the loss of butanoate groups, ultimately forming a thallium oxide. The stoichiometry of the decomposition can be determined from the mass loss at each step.

The atmosphere in which the TGA is performed (e.g., inert nitrogen or oxidizing air) can significantly influence the decomposition pathway and the nature of the final products. researchgate.net By analyzing the TGA data, researchers can establish the temperature limits within which Thallium(I) butanoate is stable, which is crucial information for its storage and application in various processes.

Table 4: Information Obtained from TGA of Thallium(I) Butanoate

| Parameter | Significance |

|---|---|

| Onset Decomposition Temperature | Indicates the upper limit of thermal stability. |

| Mass Loss (%) at each step | Provides information on the stoichiometry of decomposition and the nature of the leaving groups. |

| Residue Mass (%) | Helps in identifying the final decomposition product (e.g., thallium oxide). |

| Decomposition Profile | Reveals whether the decomposition occurs in single or multiple steps. |

Potential Research Directions and Future Perspectives for Thallium I Butanoate

Exploration of Novel Synthetic Pathways

The conventional synthesis of thallium(I) carboxylates, including Thallium(I) butanoate, typically involves the reaction of thallium(I) hydroxide (B78521) or carbonate with the corresponding carboxylic acid. While effective, these methods can be time-consuming and may not offer precise control over the final product's morphology and purity. Future research could focus on the development of novel, more efficient, and sustainable synthetic pathways.

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and improved product purity. nih.gov The application of microwave-assisted synthesis to Thallium(I) butanoate could offer a greener and more efficient route to this compound.

Mechanochemistry: This solvent-free approach involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. acs.org Mechanochemical synthesis is an environmentally friendly alternative to traditional solvent-based methods and could be explored for the direct synthesis of Thallium(I) butanoate from solid-state reactants.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. iosrjournals.orgresearchgate.net Investigating the synthesis of Thallium(I) butanoate in a continuous flow reactor could enable large-scale production with enhanced control over particle size and morphology.

A comparative table of these potential synthetic methods is presented below:

| Synthetic Method | Potential Advantages for Thallium(I) Butanoate Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, increased purity, energy efficiency. nih.gov |

| Mechanochemistry | Solvent-free, environmentally friendly, potential for novel polymorphs. acs.org |

| Flow Chemistry | Precise control over reaction parameters, improved scalability and reproducibility. iosrjournals.orgresearchgate.net |

Deeper Understanding of Structure-Property Relationships in Thallium(I) Carboxylates

The physical and chemical properties of Thallium(I) butanoate are intrinsically linked to its crystal structure. A deeper understanding of these relationships is crucial for designing materials with tailored functionalities.

The crystal structure of thallium(I) carboxylates is significantly influenced by the stereochemically active 6s² lone pair of electrons on the Tl(I) ion. nih.govacs.orgscispace.com This lone pair can lead to distortions in the coordination geometry around the thallium atom, resulting in unique crystal packing and physical properties. researchgate.net For instance, in thallium(I) salicylate, the arrangement of oxygen atoms suggests a gap in the coordination geometry due to this lone pair effect. researchgate.net

Future research should focus on obtaining a high-resolution crystal structure of Thallium(I) butanoate to elucidate the precise coordination environment of the thallium ion and the role of the lone pair in its solid-state structure. Furthermore, investigating the influence of the alkyl chain length in a series of thallium(I) carboxylates (from formate (B1220265) to longer-chain analogues) would provide valuable insights into how the structure and, consequently, the thermal and spectroscopic properties, are modulated.

According to the NIST WebBook, Thallium(I) butanoate has a melting point of 456.7 K with an enthalpy of fusion of 7.691 kJ/mol. nist.gov Systematic thermal analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry) of a series of thallium(I) carboxylates could reveal trends in thermal stability and decomposition pathways as a function of the alkyl chain length.

Spectroscopic techniques such as solid-state NMR and Raman spectroscopy can provide further details about the local environment of the thallium atom and the vibrational modes of the butanoate ligand, complementing the data from X-ray diffraction. mdpi.com

Expansion of Coordination Chemistry to Multifunctional Ligands

The Tl(I) ion in Thallium(I) butanoate can act as a Lewis acid, making it a potential building block for the construction of coordination polymers and discrete molecular complexes. researchgate.net The coordination chemistry of thallium(I) is diverse, with complexes involving nitrogen and sulfur donor ligands being of particular interest. iosrjournals.org

Future research could explore the reaction of Thallium(I) butanoate with various multifunctional ligands containing donor atoms such as nitrogen (e.g., pyridines, phenanthrolines) and sulfur (e.g., thiophenes, thioethers). iosrjournals.orgalfa-chemistry.com This could lead to the formation of novel coordination compounds with interesting structural motifs, such as one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. researchgate.netfigshare.com

The butanoate ligand itself can act as a bridging ligand, connecting multiple thallium centers. The combination of the butanoate bridge with other multifunctional ligands could result in heteroleptic complexes with unique topologies and properties. The study of these new coordination compounds would not only expand the fundamental knowledge of thallium(I) chemistry but also open avenues for new materials with potential applications in areas such as catalysis and sensing.

| Ligand Type | Potential Coordination Products with Thallium(I) Butanoate |

| Nitrogen-donor ligands | Formation of coordination polymers and discrete complexes with potential catalytic or biological activity. alfa-chemistry.comtue.nl |

| Sulfur-donor ligands | Synthesis of stable complexes with unique electronic properties. iosrjournals.org |

| Mixed N/S donor ligands | Creation of chelate complexes with enhanced stability and reactivity. iosrjournals.org |

Advanced Computational Studies for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding and predicting the properties of metal complexes. researchgate.net For thallium(I) compounds, DFT calculations have been instrumental in elucidating the nature and stereochemical activity of the 6s² lone pair. nih.govacs.orgscispace.com

Future computational studies on Thallium(I) butanoate could focus on:

Predicting the crystal structure: In the absence of experimental single-crystal X-ray data, computational methods can be used to predict the most stable crystal packing of Thallium(I) butanoate.

Understanding electronic properties: DFT calculations can provide insights into the electronic band structure, density of states, and optical properties of Thallium(I) butanoate, helping to identify its potential for optoelectronic applications. sciencedaily.comspringer.com

Modeling reaction mechanisms: Computational modeling can be used to investigate the mechanisms of the novel synthetic pathways proposed in section 10.1, aiding in the optimization of reaction conditions.

Simulating spectroscopic data: Theoretical calculations of NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectroscopic data.

By combining computational predictions with experimental results, a more comprehensive understanding of the structure and reactivity of Thallium(I) butanoate can be achieved.

Investigation of Emerging Material Science Applications (excluding those with prohibited aspects)

The unique electronic and optical properties of thallium compounds make them attractive for various applications in material science. samaterials.comnih.govwikipedia.org While research into the applications of Thallium(I) butanoate is still in its infancy, several promising avenues can be explored.